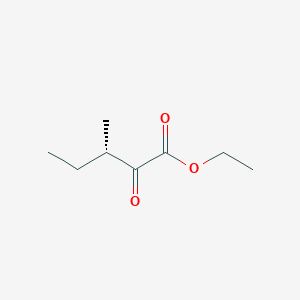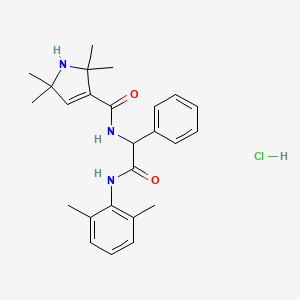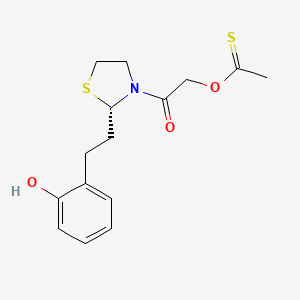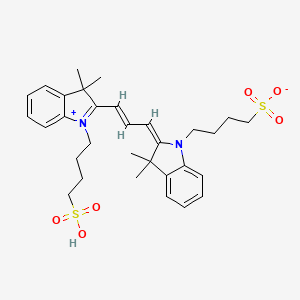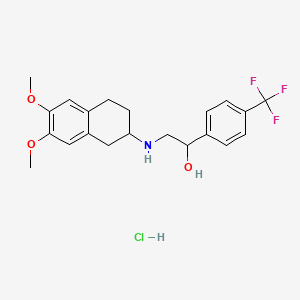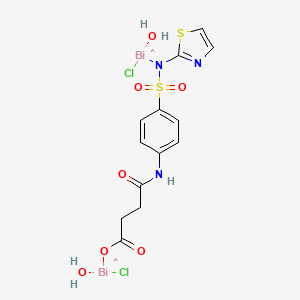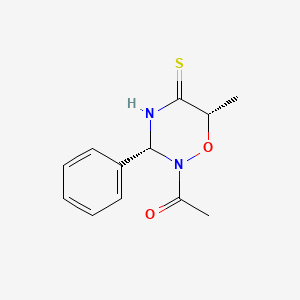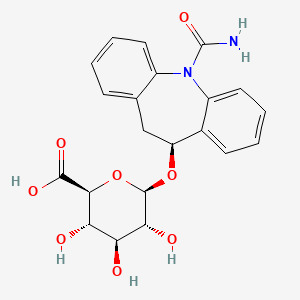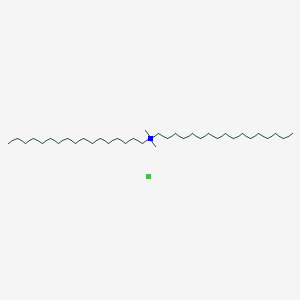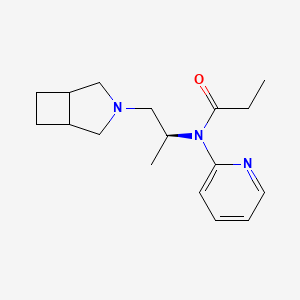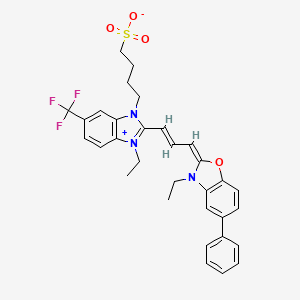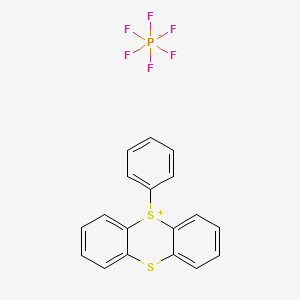
1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol is a fluorinated alcohol compound It is characterized by its long perfluorinated carbon chain and the presence of both dimethylamino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol typically involves the following steps:
Amination: The dimethylamino group is introduced via nucleophilic substitution reactions, where a suitable precursor reacts with dimethylamine.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The fluorinated carbon chain can participate in nucleophilic substitution reactions, replacing fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Fluorinated derivatives with various functional groups.
Scientific Research Applications
1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol has diverse applications in scientific research:
Chemistry: Used as a surfactant or emulsifier due to its amphiphilic nature.
Biology: Investigated for its potential as a fluorinated probe in imaging studies.
Medicine: Explored for its use in drug delivery systems, leveraging its hydrophobicity and stability.
Industry: Utilized in the production of high-performance materials, such as coatings and lubricants, due to its thermal stability and chemical resistance.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Hydrophobic Interactions: The long perfluorinated chain interacts with hydrophobic regions of biomolecules or materials.
Electrostatic Interactions: The dimethylamino group can form electrostatic interactions with negatively charged sites.
Oxidation-Reduction Reactions: The hydroxyl group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Perfluorooctanoic acid (PFOA): Similar in having a perfluorinated carbon chain but lacks the dimethylamino and hydroxyl groups.
Perfluorodecanoic acid (PFDA): Another perfluorinated compound with a shorter carbon chain and different functional groups.
Uniqueness: 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol is unique due to its combination of a long perfluorinated chain, dimethylamino group, and hydroxyl group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity, thermal stability, and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
94159-82-7 |
|---|---|
Molecular Formula |
C21H19F27N2O |
Molecular Weight |
828.3 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propylamino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol |
InChI |
InChI=1S/C21H19F27N2O/c1-50(2)5-3-4-49-7-8(51)6-9(22,23)11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)18(39,40)16(35,36)14(31,32)12(27,28)10(24,20(43,44)45)21(46,47)48/h8,49,51H,3-7H2,1-2H3 |
InChI Key |
CPUGKTXAIBCJQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


